molecular formula C16H14N2O5 B5799245 4-nitrobenzyl 3-(acetylamino)benzoate

4-nitrobenzyl 3-(acetylamino)benzoate

Cat. No.: B5799245
M. Wt: 314.29 g/mol
InChI Key: VDNOIZPAAWXIPN-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 3-(acetylamino)benzoate is a synthetic benzoate ester derivative intended for research and development purposes. This compound features a 4-nitrobenzyl ester group and a 3-acetamido substituent on the aromatic ring, a molecular architecture of interest in medicinal chemistry and chemical synthesis. Research Applications and Value: Compounds with nitrobenzyl ester groups, such as this one, are valuable in organic synthesis. The nitrobenzyl moiety can serve as a versatile synthetic intermediate or a protecting group for carboxylic acids, which can be cleaved under specific conditions like photolysis or hydrogenolysis . The presence of the acetamido group further enhances its utility as a building block for constructing more complex molecules, particularly in the development of pharmacologically active agents. Benzoate esters and related structures are frequently explored in the synthesis of active compounds; for instance, nitrobenzoic acid derivatives are key precursors in the synthesis of local anesthetics like procaine . Handling and Safety: Researchers should consult the safety data sheet (SDS) prior to use. Proper personal protective equipment should be worn, and all standard laboratory safety protocols should be followed when handling this chemical. Note on Use: This product is strictly for research and development in a laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. The information presented is for informational purposes and is not a guarantee of product performance.

Properties

IUPAC Name

(4-nitrophenyl)methyl 3-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-11(19)17-14-4-2-3-13(9-14)16(20)23-10-12-5-7-15(8-6-12)18(21)22/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNOIZPAAWXIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents Solubility (Water) Key Applications
4-Nitrobenzyl 3-(Acetylamino)benzoate C₁₆H₁₄N₂O₆ 330.29 g/mol 3-acetylamino, 4-nitrobenzyl ester Low Drug intermediates
Methyl 4-Amino-3-Nitrobenzoate C₈H₈N₂O₄ 196.16 g/mol 4-amino, 3-nitro Moderate Organic synthesis
3-Acetamido-4-Nitrobenzoic Acid C₉H₈N₂O₅ 224.17 g/mol 3-acetamido, 4-nitro Low Heterocyclic precursors

Q & A

Q. What are the standard synthetic routes for 4-nitrobenzyl 3-(acetylamino)benzoate, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or esterification reactions. For example, coupling 3-(acetylamino)benzoic acid with 4-nitrobenzyl bromide in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at room temperature for 24 hours. Reaction efficiency can be optimized by:

  • Varying stoichiometry (e.g., 1.2 equivalents of 4-nitrobenzyl bromide to ensure complete conversion).
  • Monitoring progress via TLC (using ethyl acetate/hexane mixtures as eluents) .
  • Purification via recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitrobenzyl groups) and acetyl protons (δ 2.1 ppm).
    • ¹³C NMR confirms ester carbonyl (δ ~165 ppm) and nitro group positions.
  • FT-IR Spectroscopy :
    • Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups.
  • HPLC :
    • Retention time comparison with standards ensures purity (>98%) .

Q. What are the key stability considerations for storing this compound, and how can degradation be minimized?

Methodological Answer:

  • Storage Conditions :
    • Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or nitro group reduction.
  • Incompatible Materials :
    • Avoid oxidizers (e.g., peroxides) and strong acids/bases, which may degrade the nitro or ester groups .
  • Stability Monitoring :
    • Periodic HPLC analysis to detect degradation products (e.g., free benzoic acid).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

Methodological Answer:

  • Derivative Synthesis :
    • Modify substituents (e.g., replace nitro with cyano or methoxy groups) to assess electronic effects.
  • In Vitro Assays :
    • Test enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assay on cancer cell lines) at varying concentrations (1–100 µM).
  • Computational Docking :
    • Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease) based on structural analogs .

Q. What experimental strategies can resolve contradictions in spectroscopic data during the characterization of this compound?

Methodological Answer:

  • Cross-Validation :
    • Compare NMR data with density functional theory (DFT)-calculated chemical shifts for ambiguous signals.
  • High-Resolution Mass Spectrometry (HRMS) :
    • Confirm molecular formula (e.g., C₁₆H₁₃N₂O₅⁺ requires m/z 313.0824).
  • X-ray Crystallography :
    • Resolve stereochemical ambiguities by growing single crystals in DMSO/ethanol mixtures .

Q. How can computational chemistry methods predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Perform DFT (B3LYP/6-311+G**) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Transition State Analysis :
    • Simulate reaction pathways (e.g., ester hydrolysis) using Gaussian 16 to predict activation energies.
  • ADMET Prediction :
    • Use SwissADME to forecast metabolic stability and toxicity, guiding derivative prioritization .

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